molecular formula C22H15FN4O4 B2717089 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide CAS No. 899969-53-0

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2717089
CAS No.: 899969-53-0
M. Wt: 418.384
InChI Key: VJUNMFQOUIMNOM-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a synthetic small molecule based on the quinazolin-4-one scaffold, a structure recognized as a "privileged" pharmacophore in medicinal chemistry with diverse biological activities . The molecular architecture integrates a 2-methyl-quinazolin-4-one core linked to a 4-nitrobenzamide group via a meta-substituted fluoro-aniline bridge. This specific combination of motifs is designed to confer properties valuable for early-stage drug discovery research, particularly in the development of protease inhibitors and other therapeutic targets. The quinazolin-4-one core is a well-established heterocyclic framework found in numerous bioactive compounds and clinical drugs . Recent scientific literature highlights the significant research value of novel quinazolin-4-one derivatives, especially in antiviral and anticancer contexts. For instance, non-peptidic, non-covalent inhibitors featuring this core have shown promising activity against SARS-CoV-2 Main Protease (Mpro), a critical antiviral drug target . Furthermore, structurally related 3-amino-2-methyl-quinazolin-4(3H)-ones have been investigated as synthons for developing compounds with DNA-binding and photo-disruptive capabilities, suggesting potential applications in novel photodynamic therapies . The specific physicochemical properties, mechanism of action, and primary research applications of this compound are yet to be fully characterized and published, representing an opportunity for investigative research. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own stability, safety, and efficacy profiling for specific experimental applications.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUNMFQOUIMNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using specific reagents such as fluorinating agents and methylating agents under controlled conditions.

    Coupling with Nitrobenzamide: The final step involves coupling the quinazolinone derivative with 4-nitrobenzamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core modifications, substituent effects, and spectral characteristics.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Quinazolinone 2-fluoro phenyl, 4-nitrobenzamide Nitro (-NO₂), amide (-CONH-), ketone (C=O)
N-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzamide (2h) Quinazolinone Unsubstituted benzamide Amide (-CONH-), ketone (C=O)
Compound Pyrido[2,3-d]pyrimidinone 2-fluoro phenyl, 4-methyl-3-nitrobenzamide Nitro (-NO₂), methyl (-CH₃), amide (-CONH-)

Key Observations :

  • Replacing quinazolinone with pyrido[2,3-d]pyrimidinone ( compound) adds a nitrogen atom to the fused ring system, altering electronic distribution and hydrogen-bonding capacity .
Physicochemical and Spectral Data
Compound Name Melting Point (°C) IR Bands (cm⁻¹) Key NMR Signals (δ ppm)
Target Compound Not reported Expected: ~1520–1350 (NO₂), ~1665 (C=O) Fluorophenyl protons (δ 7.5–8.1), NH (~11.6)
Compound 2h 187 1665 (C=O), 1597 (C=N), 795 (aromatic C-H) 2.36 (CH₃), 7.5–8.1 (aromatic), 11.63 (NH)
Compound Not reported Not available Not available

Spectral Insights :

  • The IR spectrum of compound 2h confirms the presence of carbonyl (C=O, 1665 cm⁻¹) and aromatic C-H (795 cm⁻¹) groups. The target compound’s nitro group would introduce asymmetric and symmetric stretching bands (~1520–1350 cm⁻¹) .
  • In ¹H NMR, the fluorine atom in the target compound’s phenyl ring may deshield adjacent protons, causing upfield/downfield shifts compared to non-fluorinated analogs .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₈H₁₅FN₄O₃
  • Molecular Weight : 364.34 g/mol
  • CAS Number : 899758-51-1

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound's structure includes a quinazolinone moiety, which is known for its ability to inhibit specific kinases and enzymes involved in cell signaling pathways. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, making it a promising candidate for drug development.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of nitro-substituted quinazolinones. For instance:

CompoundActivityReference
This compoundInhibits cancer cell proliferation
MDV3100 (androgen receptor antagonist)Reduces growth of androgen-dependent prostate cancer cells

The mechanism involves the inhibition of critical signaling pathways that promote tumor growth, positioning this compound as a lead candidate for further anticancer drug development.

2. Antimicrobial Activity

Nitro compounds have historically demonstrated antimicrobial properties through mechanisms involving the reduction of nitro groups to form reactive intermediates that damage microbial DNA. The compound's structural characteristics suggest potential efficacy against various pathogens.

PathogenMIC (μM)Reference
C. krusei1 μM
E. coliTBDOngoing studies

This suggests that this compound may serve as a scaffold for developing new antimicrobial agents.

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses, potentially through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators:

Inhibitory TargetActivityReference
iNOSPotent inhibitor
COX-2Significant inhibition

These properties indicate its potential utility in treating inflammatory diseases.

Study on Antitumor Activity

In a study investigating various nitro-substituted quinazolinones, this compound was found to significantly inhibit the proliferation of prostate cancer cell lines. The study utilized both in vitro assays and in vivo models, demonstrating a dose-dependent response in tumor growth inhibition.

Research on Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of nitro-containing compounds reported that this compound exhibited notable activity against Candida species, with an MIC comparable to established antifungal agents. This study emphasizes the need for further exploration into its mechanism of action against specific pathogens.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide?

  • Methodological Answer : The synthesis involves sequential functionalization of the quinazolinone core, fluorinated phenyl ring, and nitrobenzamide group. Key steps include:

  • Amide Coupling : Use carbodiimide-based reagents (e.g., DCC/HOBt) for coupling carboxylic acids and amines, as demonstrated in similar benzamide syntheses (e.g., 89% yield for N-(dimethylcarbamimidoyl)-2-methyl-4-oxoquinazoline derivatives) .
  • Inert Conditions : Maintain inert atmospheres (e.g., nitrogen) during reactive steps to prevent oxidation or hydrolysis of intermediates .
  • Low-Temperature Reactions : Critical for stabilizing intermediates (e.g., reactions at -50°C to avoid side reactions) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the quinazolinone and fluorophenyl groups (e.g., shifts for aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-HRMS for exact mass matching) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18 with acetonitrile/water gradients) .
  • X-ray Diffraction : Resolve crystallographic data for unambiguous structural confirmation (e.g., single-crystal analysis of nitrobenzamide analogs) .

Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Use buffered solutions (pH 2.7–10.1) to monitor degradation via UV/fluorescence spectroscopy, as demonstrated for nitrobenzamide analogs .
  • Thermal Stability : Conduct accelerated stability studies (40–60°C) and track decomposition by TLC or HPLC .
  • Light Sensitivity : Store in amber vials if nitro groups are prone to photodegradation .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across assay systems?

  • Methodological Answer :

  • Standardized Assays : Replicate activity tests (e.g., antimicrobial MIC assays) under identical conditions (e.g., broth microdilution vs. agar diffusion) .
  • Orthogonal Validation : Combine enzymatic assays (e.g., PPTase inhibition for antibacterial activity) with cell-based viability assays to confirm target engagement .
  • Metabolic Stability Testing : Evaluate compound stability in serum or liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies optimize the reaction yield of the amide coupling step under inert conditions?

  • Methodological Answer :

  • Coupling Reagents : Compare DCC/HOBt vs. EDC/HOAt for efficiency; HOBt reduces racemization in sensitive intermediates .
  • Solvent Optimization : Use anhydrous DMF or THF to minimize hydrolysis .
  • Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. How can computational modeling guide the understanding of this compound’s interaction with bacterial PPTase enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses within the PPTase active site, focusing on nitrobenzamide’s hydrogen-bonding with conserved residues (e.g., Arg/Lys) .
  • MD Simulations : Perform 100-ns simulations to assess binding stability and identify key hydrophobic interactions with the quinazolinone core .
  • QSAR Studies : Corporate substituent effects (e.g., fluoro vs. chloro) on inhibitory potency using Hammett parameters .

Q. What structural analogs of this compound have shown improved pharmacokinetic properties?

  • Methodological Answer :

  • Nitro-to-Amine Reduction : Replace the nitro group with an amine (e.g., via catalytic hydrogenation) to enhance solubility and reduce toxicity .
  • Quinazolinone Modifications : Introduce electron-donating groups (e.g., methoxy) at position 2-methyl to improve metabolic stability .
  • Fluorophenyl Alternatives : Substitute 2-fluoro with 3-chloro analogs to enhance membrane permeability, as seen in neurokinin-2 antagonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.